4-(3,5-Dichloro-4-pyridinyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile
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Overview
Description
4-(3,5-Dichloro-4-pyridinyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a quinoline backbone with a pyridine ring substituted with chlorine atoms, making it a subject of interest in medicinal chemistry and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,5-Dichloro-4-pyridinyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditionsThe reaction conditions often involve the use of solvents like acetonitrile and catalysts to facilitate the process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving continuous monitoring and adjustment of reaction parameters. The use of high-purity reagents and advanced purification techniques ensures the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(3,5-Dichloro-4-pyridinyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Substitution: Halogen atoms in the pyridine ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation, often involving controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can introduce various functional groups into the pyridine ring .
Scientific Research Applications
4-(3,5-Dichloro-4-pyridinyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.
Industry: Utilized in the development of advanced materials and chemical processes
Mechanism of Action
The mechanism of action of 4-(3,5-Dichloro-4-pyridinyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Roflumilast: A selective phosphodiesterase 4 inhibitor with anti-inflammatory properties.
Piclamilast: Another PDE4 inhibitor with similar structural features and therapeutic applications.
4-[(3,5-Dichloro-4-pyridinyl)oxy]-N′-hydroxybenzenecarboximidamide: Shares the pyridine ring with chlorine substitutions.
Uniqueness
What sets 4-(3,5-Dichloro-4-pyridinyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile apart is its unique quinoline backbone combined with the pyridine ring, offering distinct chemical properties and potential applications. Its versatility in undergoing various chemical reactions and its potential in diverse fields make it a compound of significant interest.
Properties
CAS No. |
853316-77-5 |
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Molecular Formula |
C18H17Cl2N3O |
Molecular Weight |
362.2 g/mol |
IUPAC Name |
4-(3,5-dichloropyridin-4-yl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carbonitrile |
InChI |
InChI=1S/C18H17Cl2N3O/c1-9-10(6-21)15(16-11(19)7-22-8-12(16)20)17-13(23-9)4-18(2,3)5-14(17)24/h7-8,15,23H,4-5H2,1-3H3 |
InChI Key |
QWMICVPDLUVPPU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=C(C=NC=C3Cl)Cl)C#N |
Origin of Product |
United States |
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